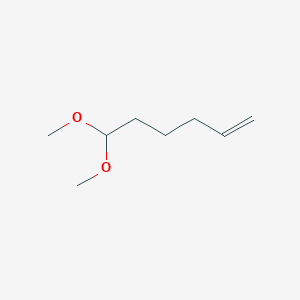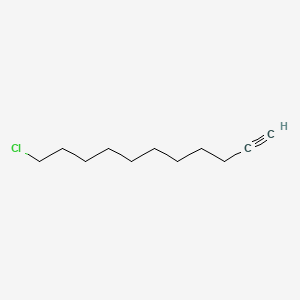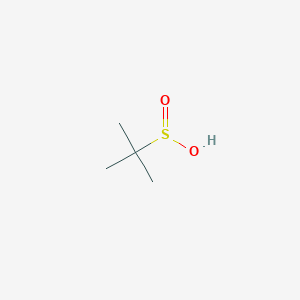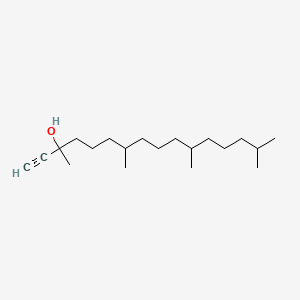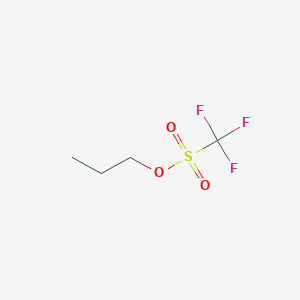
Propyl triflate
Overview
Description
Propyl triflate is a colorless liquid that is widely used as a reagent in organic synthesis. It is a trifluoromethanesulfonate ester, which is also known as triflic anhydride. Propyl triflate is a highly reactive compound that is used to promote various chemical reactions, including alkylation, acylation, and cyclization.
Scientific Research Applications
Cross-Coupling Reactions
Propyl triflate is increasingly used in organic synthesis due to its facile preparation and high reactivity. It is particularly effective in cross-coupling reactions with organo-metallics, similar to organic halides. This application is significant in the Heck reaction, where triflates offer superior regio- and diastereoselectivity compared to halides. Furthermore, palladium-catalyzed carbon monoxide insertion into triflates to produce esters or amides has found widespread use in natural product synthesis (Ritter, 1993).
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate (a related triflate compound) demonstrates remarkable catalytic activity in the acylation of alcohols with acid anhydrides or in the esterification of alcohols by carboxylic acids. This catalyst is especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Esterification Under Microwave Heating
The esterification of propionic acid with 1-propanol to produce n-propyl propionate can be catalyzed by Zn triflate under microwave heating. This method shows significant rate enhancement compared to conventional heating, with Zn triflate being particularly effective under these conditions (Altman et al., 2012).
Synthesis of Pyrroles
Propyne iminium triflates react with triphenyl or tributylphosphane to form moisture-sensitive [3-(dialkylamino)allenyl]phosphonium triflates. This reaction is a step towards the thermal conversion of propyne iminium salts into pyrroles, offering a novel pathway for pyrrole synthesis (Espenlaub et al., 2007).
Polyfluoroalkylation
A novel branched polyfluoroalkyl triflate was synthesized for use in polyfluoroalkylating reactions with various nucleophiles. This reagent shows promise in producing polyfluorinated products, important in various chemical industries (Kaplánek et al., 2006).
Use in Trans-esterification Reactions
Metal triflate catalysts, including scandium, bismuth, and zinc, have been applied for the trans-esterification of oils with methanol and higher alcohols. These catalysts show high conversions, particularly Al(OTf)3, which is effective for the trans-esterification of Jatropha curcas L. oil (Daniel et al., 2014).
properties
IUPAC Name |
propyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYCCJGURLWLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450044 | |
| Record name | propyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl triflate | |
CAS RN |
29702-90-7 | |
| Record name | propyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



